(R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride
Description
(R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride (CAS: 269726-91-2) is a chiral β-homoalanine derivative featuring a 3-thienyl substituent. It has a molecular formula of $ \text{C}8\text{H}{11}\text{NO}_2\text{S} \cdot \text{HCl} $ and a molecular weight of 221.70 g/mol . This compound is primarily utilized in peptide synthesis and medicinal chemistry research, particularly in the development of bioactive molecules targeting neurological or metabolic pathways. Its stereochemistry (R-configuration) and thiophene moiety contribute to unique electronic and steric properties, which may influence receptor binding or metabolic stability compared to phenyl or other aromatic analogs .
Properties
IUPAC Name |
(3R)-3-amino-4-thiophen-3-ylbutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.ClH/c9-7(4-8(10)11)3-6-1-2-12-5-6;/h1-2,5,7H,3-4,9H2,(H,10,11);1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZZLMYYGBIDFT-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1C[C@H](CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332061-93-5 | |
| Record name | 3-Thiophenebutanoic acid, β-amino-, hydrochloride (1:1), (βR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332061-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(3-thienyl)butanoic acid hydrochloride typically involves the following steps:
Asymmetric Hydrogenation: The chiral center is introduced via asymmetric hydrogenation of a suitable precursor.
Protection and Deprotection Steps: Protecting groups such as tert-butoxycarbonyl (Boc) are used to protect the amino group during the synthesis.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale asymmetric hydrogenation processes, followed by purification and crystallization steps to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-4-(3-thienyl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
Chemistry
(R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride is utilized as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Key Reactions :
- Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones.
- Reduction : The carboxylic acid group can be reduced to an alcohol.
- Substitution : The amino group can participate in nucleophilic substitution reactions.
Biology
In biological research, this compound is being studied for its potential roles in modulating receptor activity and influencing neurotransmitter systems.
Case Study Example :
A study investigated the compound's interaction with neurotransmitter receptors, revealing its potential as a ligand that could enhance or inhibit receptor activity in neurological pathways.
Medicine
The compound is explored for therapeutic applications, particularly in drug development for neurological disorders. Its ability to interact with specific biological targets makes it a candidate for new medication formulations.
Clinical Insights :
Research has indicated that this compound may influence synaptic transmission, suggesting its potential use in treating conditions such as depression and anxiety.
Industry
In industrial applications, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its unique properties allow for the development of specialized materials with desired electrical or optical characteristics.
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Chemistry | Building block for complex organic molecules | Facilitates synthesis of diverse compounds |
| Biology | Ligand for neurotransmitter receptors | Potential modulator of synaptic activity |
| Medicine | Drug development for neurological disorders | Investigated for antidepressant properties |
| Industry | Production of fine chemicals | Enhances material properties in electronics |
Mechanism of Action
The mechanism of action of ®-3-Amino-4-(3-thienyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is part of a broader class of β-amino acid derivatives. Key structural analogs and their distinguishing features are summarized below:
Key Comparative Insights
Substituent Effects on Physicochemical Properties: Electronic Properties: The 3-thienyl group in the target compound provides a polarizable sulfur atom, enhancing π-orbital interactions compared to phenyl analogs . Steric Effects: Bulkier substituents like benzothiophen-3-yl or 2-naphthyl increase molecular volume, which may hinder binding in sterically constrained active sites .
Fluorinated analogs are often explored for their enhanced metabolic stability in drug design, as seen in FDA-approved fluorinated pharmaceuticals .
Commercial and Synthetic Considerations :
- The 3-thienyl derivative is priced at ¥53,000/g (), whereas 2-methylphenyl analogs cost ¥35,000/250mg , reflecting higher synthetic complexity for thiophene-containing compounds .
- Purity levels for fluorinated derivatives (e.g., 95–98%) suggest stringent quality requirements in preclinical studies .
Research and Application Highlights
- Peptide Engineering: The 3-thienyl group’s sulfur atom can participate in non-covalent interactions (e.g., sulfur-π), making it valuable in designing peptide mimics with enhanced binding affinity .
- Neuroactive Compound Development : Structural analogs like the indol-3-yl derivative are under investigation for modulating neurotransmitter receptors .
- Fluorinated Derivatives : These are prioritized in pharmacokinetic optimization studies due to fluorine’s ability to block metabolic hotspots .
Biological Activity
(R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride is a chiral amino acid derivative notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound features a thiophene ring, which contributes to its unique chemical properties and biological interactions. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
1. Overview of Biological Activity
The biological activity of this compound has been investigated in various contexts:
- Enzyme Inhibition : This compound has shown potential as an enzyme inhibitor, affecting various biochemical pathways.
- Protein Interactions : It interacts with specific proteins, potentially modulating their activities and influencing cellular functions.
- Therapeutic Applications : Research indicates its potential in treating neurological disorders and as a precursor for drug development.
The mechanism of action involves the compound's interaction with molecular targets such as enzymes and receptors:
- Molecular Targets : It may bind to active sites on enzymes or receptors, altering their activity.
- Signaling Pathways : The interactions can influence signaling pathways related to neurotransmission and metabolic processes.
3.1 In Vitro Studies
Recent studies have highlighted the compound's effects on GABA receptors, which are crucial for neurotransmission:
- GABA Receptor Antagonism : this compound has demonstrated competitive antagonism at insect GABA receptors. In assays using membrane potential probes, significant inhibition of GABA-induced fluorescence changes was observed at concentrations around 100 µM .
| Compound | Target Receptor | Inhibition Level (%) at 100 µM |
|---|---|---|
| (R)-3-Amino-4-(3-thienyl)butanoic acid | GABA Receptors | 85% - Complete Inhibition |
3.2 Case Studies
In a comparative analysis involving various analogues of butanoic acids, this compound was found to exhibit notable bioactivity against specific receptor types:
- Study on Antagonist Activity : The compound's structure allowed it to effectively inhibit GABA-induced currents in various insect species, suggesting its potential use in pest control strategies .
4. Applications in Medicine
The therapeutic potential of this compound is under exploration for several medical applications:
- Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions such as epilepsy or anxiety disorders.
- Drug Development : As a precursor in pharmaceutical formulations, it could lead to the development of novel therapeutics targeting specific biological pathways.
5. Conclusion
This compound is a promising compound with diverse biological activities, particularly in enzyme inhibition and protein interaction modulation. Its unique structural features enable significant interactions with biological targets, making it valuable for further research in medicinal chemistry and therapeutic applications.
Q & A
Q. What are the key synthetic routes for (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically begins with a chiral precursor, such as (R)-3-hydroxybutanoic acid, followed by functionalization of the 3-thienyl group. Key steps include:
Protection of the amino group using tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to prevent side reactions .
Suzuki-Miyaura coupling or nucleophilic substitution to introduce the 3-thienyl moiety, ensuring regioselectivity .
Deprotection and acidification with HCl to yield the hydrochloride salt.
- Critical Parameters :
- Temperature control (<0°C) during amination prevents racemization.
- Solvent polarity (e.g., THF vs. DMF) affects reaction rates and byproduct formation.
- Analytical Validation : Chiral HPLC (e.g., Chiralpak IA column) confirms enantiomeric excess (>98% for pharmaceutical-grade purity) .
Q. How is this compound characterized structurally and quantitatively?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (D₂O, 400 MHz): δ 7.45–7.30 (m, 3-thienyl protons), 3.80 (q, J = 6.5 Hz, α-CH), 2.90–2.70 (m, β-CH₂) .
- ¹³C NMR : Signals at 175.8 ppm (carboxylic acid) and 126–140 ppm (thienyl carbons) confirm backbone integrity .
- Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ = 222.1 m/z) matches the theoretical molecular weight (221.7 g/mol) .
- Elemental Analysis : %C, H, N, S deviations <0.3% validate purity .
Q. Why is chirality critical in this compound’s biological activity, and how is enantiomeric purity ensured?
- Methodological Answer : The (R)-configuration is essential for binding to GABA receptors or enzyme active sites, as shown in analogs like sitagliptin impurities .
- Enantiomeric Control :
Chiral Auxiliaries : Use of (R)-BINOL-derived catalysts during synthesis .
Polarimetry : Specific rotation [α]²⁵D = +12.5° (c = 1, H₂O) distinguishes enantiomers .
- Impurity Profiling : LC-MS identifies <2% (S)-enantiomer in final batches .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts like thienyl ring oxidation?
- Methodological Answer :
- Catalyst Screening : Pd(PPh₃)₄ in Suzuki couplings reduces aryl-halide byproducts compared to PdCl₂ .
- Reductive Conditions : Sodium borohydride stabilizes the thienyl group during amination, preventing sulfoxide formation .
- Reaction Monitoring : In situ IR tracks intermediate formation (e.g., disappearance of carbonyl peaks at 1700 cm⁻¹) .
- Case Study : A 2024 study achieved 85% yield using microwave-assisted synthesis (100°C, 10 min) vs. 60% yield with conventional heating .
Q. What strategies resolve contradictions in reported biological activity data for thienyl-substituted amino acids?
- Methodological Answer : Discrepancies often arise from:
Receptor Isoform Specificity : e.g., (R)-isomers show 10× higher affinity for GABA-A α5 vs. α1 subunits .
Assay Conditions : Buffer pH (7.4 vs. 6.8) alters ionization of the carboxylic acid group, affecting IC₅₀ values.
- Resolution Workflow :
- Meta-analysis : Cross-reference data from >10 studies (e.g., PubChem, DSSTox) .
- Molecular Dynamics (MD) : Simulations predict binding free energy differences (±2 kcal/mol) between enantiomers .
Q. How do structural modifications (e.g., halogenation of the thienyl ring) impact physicochemical and target-binding properties?
- Methodological Answer :
- Halogenation Effects :
- Electron-Withdrawing Groups (e.g., -Cl at the 5-position): Increase logP (from 1.2 to 2.1) and plasma stability .
- Hydrogen Bonding : 3-Thienyl’s sulfur atom forms weaker H-bonds vs. 4-iodophenyl analogs, reducing kinase inhibition .
- SAR Study :
| Substituent | logP | IC₅₀ (μM) |
|---|---|---|
| 3-Thienyl | 1.2 | 12.5 |
| 4-Iodophenyl | 2.8 | 3.4 |
| Data from in vitro assays on MMP-3 inhibition |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
